1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Overview
Description
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Synthesis Analysis
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Biological Activities and Chemical Applications
1. Diverse Biological Activities Naphthyridine derivatives have been recognized for their wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The derivatives also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, and bronchodilator activities, among others, highlighting their versatility in drug development and therapeutic applications (Madaan et al., 2015).
2. Chemical Synthesis and Modification The synthesis and application of related naphthalene compounds, such as 1,3-dihydroxynaphthalene, have been explored, showcasing various synthesis routes and highlighting their importance in the chemical industry for the development of dyes, pigments, and intermediates in organic synthesis. Photocatalytic oxidation methods have been recommended for their simplicity and eco-friendly nature (Zhang, 2005).
3. Potential in Cancer Therapy Naphthalimide, a closely related compound, has been extensively studied for its potent DNA intercalating properties, offering a framework for anticancer drug development. Structural modifications of the naphthalimide moiety have demonstrated the impact on DNA binding and antitumor activity, providing insights into the design of more effective cancer therapeutics (Tandon et al., 2017).
4. Photoinitiators for Polymerization Advancements in the use of naphthalic anhydride and naphthalimides have been noted in the field of polymerization. These compounds serve as bases for developing photoinitiators activable in the visible range, facilitating the production of panchromatic, crosslinkable, or water-soluble photoinitiators (Noirbent & Dumur, 2020).
Safety And Hazards
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Future Directions
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Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
2,4-dihydro-1H-2,7-naphthyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUMPFNOBORQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2,7-naphthyridin-3(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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